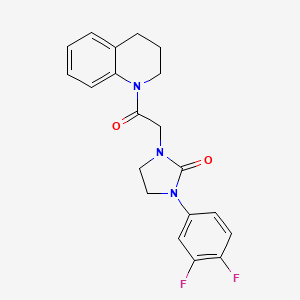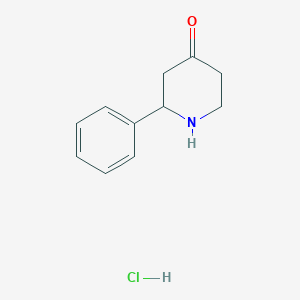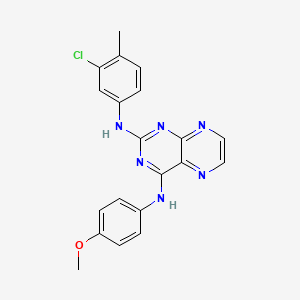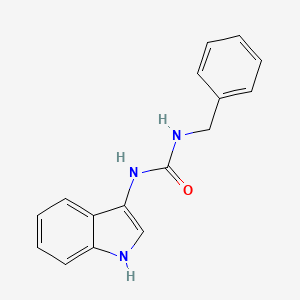
1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H19F2N3O2 and its molecular weight is 371.388. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has led to the synthesis of novel derivatives involving structures related to quinazolinones and imidazolidin-4-ones, showing their potential in the development of new compounds with significant biological activities. For instance, Farag et al. (2012) discussed the synthesis of new quinazolinone derivatives with potential anti-inflammatory and analgesic activities, indicating the versatility of such compounds in medicinal chemistry (Farag et al., 2012).
Biological Activities
The compound's related structures have been investigated for various biological activities. This includes research into derivatives of quinolines and imidazolidin-4-ones for their anti-inflammatory, antimicrobial, and anticancer properties. Specifically, derivatives have shown promise in inhibiting development of certain bacterial strains and cancer cell lines, pointing to the potential for therapeutic applications. For example, Gaber et al. (2021) synthesized derivatives that demonstrated significant anticancer activity against the MCF-7 breast cancer cell line, highlighting the potential of such compounds in cancer research (Gaber et al., 2021).
Antimalarial Applications
The structure has relevance to the development of antimalarial drugs, as seen in the synthesis of imidazolidin-4-one derivatives of primaquine. These derivatives have shown the ability to inhibit the development of the sporogonic cycle of Plasmodium berghei, affecting the appearance of oocysts in mosquitoes. This research opens avenues for the design of new antimalarial agents, demonstrating the compound's potential utility in addressing global health challenges related to malaria (Araújo et al., 2005).
Advanced Materials and Luminescence
On the materials science front, the related structures have been utilized in the development of advanced materials, such as luminescent compounds for potential applications in data security protection and smart luminescent materials design. Song et al. (2016) explored heteroleptic cationic Ir(III) complexes showing fluorescence–phosphorescence dual-emission, with applications ranging from data security to the design of luminescent materials (Song et al., 2016).
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c21-16-8-7-15(12-17(16)22)24-11-10-23(20(24)27)13-19(26)25-9-3-5-14-4-1-2-6-18(14)25/h1-2,4,6-8,12H,3,5,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHWCFOZPFQGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2886486.png)


![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzylbenzamide](/img/structure/B2886489.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2886491.png)
![2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2886495.png)
![N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide](/img/structure/B2886497.png)
methanone](/img/structure/B2886498.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)

![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2886503.png)
